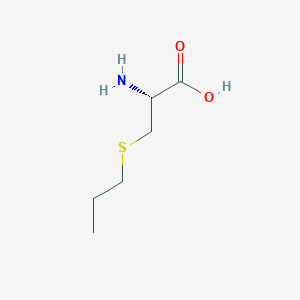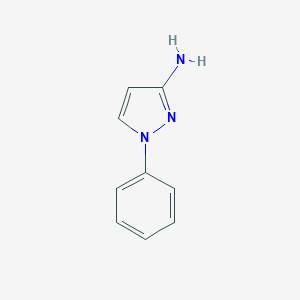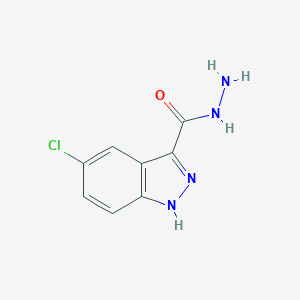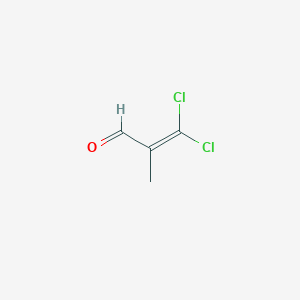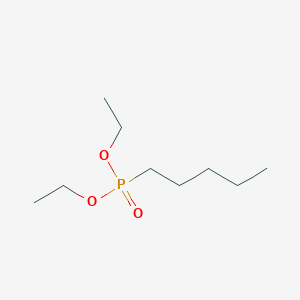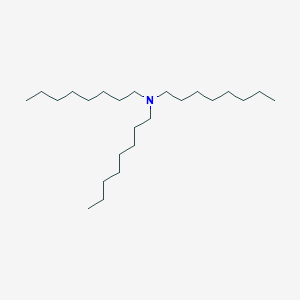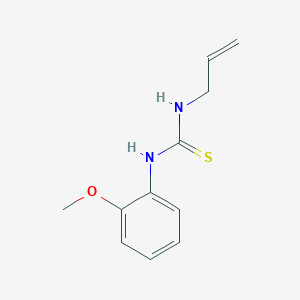
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Biochemical And Physiological Effects
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages And Limitations For Lab Experiments
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction proceeds under mild conditions, making it a suitable candidate for large-scale synthesis. Additionally, this compound has been extensively studied, and its biological effects are well documented.
However, there are also some limitations to using Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in lab experiments. This compound may have limited solubility in some solvents, which may affect its ability to interact with biological targets. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.
Future Directions
There are several potential future directions for research on Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-. One potential direction is to further elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in animal models and humans.
Another potential future direction is to explore the use of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in the synthesis of new organic compounds with potential biological activity. This compound may serve as a useful building block for the synthesis of new pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound has a wide range of applications in organic synthesis and has been extensively studied for its potential biological effects. Further research is needed to fully understand the mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- and to determine its potential use as a therapeutic agent.
Synthesis Methods
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- can be synthesized using a simple and efficient method. The synthesis involves the reaction of allyl isothiocyanate with o-methoxyaniline in the presence of urea as a catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in high purity.
properties
CAS RN |
1207-94-9 |
|---|---|
Product Name |
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- |
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |
InChI Key |
OXFCBWYEQXGNIK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=NCC=C)S |
SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Other CAS RN |
1207-94-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



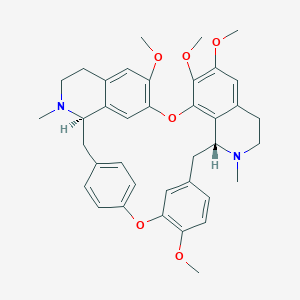
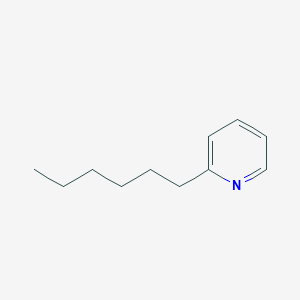
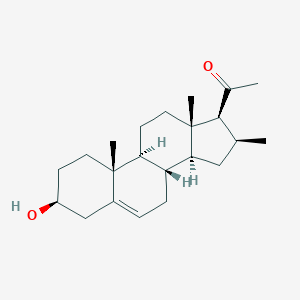

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
